molecular formula C19H21NO B5800195 2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B5800195
M. Wt: 279.4 g/mol
InChI Key: HNPFEIAKGKSVQP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,4-dimethyl group and a 5,6,7,8-tetrahydronaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzoic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.

    Amide Formation: The carboxylic acid group of 2,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 5,6,7,8-tetrahydronaphthalen-1-amine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the tetrahydronaphthalenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: Shares the tetrahydronaphthalenyl group but differs in the functional group attached to the benzene ring.

    2,4-dimethylbenzoic acid: Shares the 2,4-dimethyl substitution on the benzene ring but lacks the tetrahydronaphthalenyl group.

Uniqueness

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities compared to its similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-13-10-11-16(14(2)12-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFEIAKGKSVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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